Cas no 2229015-59-0 (2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene)

2-Bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene is a fluorinated aromatic compound featuring a bromine substituent and an ethynylcyclopropyl group, offering unique reactivity for advanced synthetic applications. The presence of both bromine and fluorine atoms enhances its utility as a versatile intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura and Buchwald-Hartwig couplings. The ethynylcyclopropyl moiety introduces steric and electronic effects, enabling selective functionalization in complex molecular architectures. This compound is particularly valuable in pharmaceutical and agrochemical research, where precise structural modifications are critical. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for fine chemical synthesis.
2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene structure
2229015-59-0 structure
Product Name:2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene
CAS No:2229015-59-0
MF:C11H7BrF2
MW:257.074089288712
CID:6198222
PubChem ID:165693359
Update Time:2025-05-27

2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene
    • EN300-1916521
    • 2229015-59-0
    • Inchi: 1S/C11H7BrF2/c1-2-11(5-6-11)7-3-4-8(13)9(12)10(7)14/h1,3-4H,5-6H2
    • InChI Key: YMBKHQNLYXEJBR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1F)C1(C#C)CC1)F

Computed Properties

  • Exact Mass: 255.96992g/mol
  • Monoisotopic Mass: 255.96992g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 0Ų

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Additional information on 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene

Comprehensive Overview of 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0)

2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) is a highly specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and materials science. The compound features a bromine substituent, a 1-ethynylcyclopropyl group, and difluorobenzene backbone, making it a versatile intermediate for synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in cross-coupling reactions, click chemistry, and drug discovery, aligning with the growing demand for novel building blocks in medicinal chemistry.

The molecular structure of 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) offers distinct advantages in small-molecule synthesis. The presence of both halogen and alkyne functional groups enables diverse reactivity, facilitating its use in Sonogashira coupling, Suzuki-Miyaura reactions, and other palladium-catalyzed transformations. This adaptability has made it a sought-after reagent in the development of targeted therapies and bioconjugation strategies, particularly in the context of cancer research and precision medicine.

In the realm of agrochemical innovation, 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) has shown promise as a precursor for crop protection agents. Its fluorinated aromatic core enhances bioavailability and stability, while the cyclopropyl-alkyne moiety introduces steric constraints that can improve selectivity. These attributes resonate with the industry's focus on sustainable pest control and reduced environmental impact, addressing concerns raised by regulatory bodies and eco-conscious consumers alike.

From a materials science perspective, this compound's rigid-rod architecture and conjugated system make it a candidate for organic electronics and advanced polymers. Its incorporation into OLEDs (organic light-emitting diodes) or photovoltaic materials could contribute to next-generation energy-efficient technologies, a topic of intense interest amid global pushes for carbon neutrality and renewable energy solutions.

The synthesis and handling of 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) require expertise in air-sensitive techniques and cryogenic conditions, reflecting broader trends in high-value chemical manufacturing. Analytical methods such as HPLC, NMR, and mass spectrometry are critical for quality control, underscoring the compound's role in cutting-edge research.

As the scientific community continues to explore structure-activity relationships (SAR) and molecular design, compounds like 2-bromo-4-(1-ethynylcyclopropyl)-1,3-difluorobenzene (CAS No. 2229015-59-0) will remain pivotal. Its intersection with AI-driven drug discovery and computational chemistry tools highlights how traditional synthetic approaches are evolving to meet modern challenges—a narrative that resonates with both academic and industrial audiences.

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